N-(cyclopropylmethyl)-3,4-difluoroaniline
Description
N-(cyclopropylmethyl)-3,4-difluoroaniline is a fluorinated aromatic amine characterized by a cyclopropylmethyl group attached to the nitrogen atom of 3,4-difluoroaniline. This compound belongs to a broader class of N-substituted 3,4-difluoroaniline derivatives, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The cyclopropylmethyl group introduces steric and electronic effects that may influence reactivity, bioavailability, and biological activity compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3,4-difluoroaniline |
InChI |
InChI=1S/C10H11F2N/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
ALQYXADSRJTOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution with cyclopropylmethyl bromide or chloride .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding cyclopropylmethyl-3,4-difluoroaniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Lithium diisopropylamide, Grignard reagents.
Major Products Formed
The major products formed from these reactions include quinones, reduced anilines, and various substituted aniline derivatives .
Scientific Research Applications
N-(cyclopropylmethyl)-3,4-difluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3,4-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity and Druglikeness: Fluorine atoms increase lipophilicity and metabolic stability. For example, 3,4-difluoroaniline derivatives are used in quinolone antibiotics (e.g., ofloxacin) due to enhanced membrane permeability and target binding . The cyclopropylmethyl group may improve blood-brain barrier (BBB) penetration and reduce metabolic degradation compared to bulkier substituents (e.g., benzyl) .
Table 2: Substituent Effects on Druglikeness
| Substituent | Molecular Weight | logP (Predicted) | BBB Permeability | Metabolic Stability |
|---|---|---|---|---|
| Cyclopropylmethyl | ~197 | ~2.8 | Moderate | High |
| Benzyl | ~199 | ~3.1 | Low | Moderate |
| Piperidin-4-yl | ~208 | ~1.9 | High | High |
Key Research Findings
- Fluorine vs. Chlorine : Fluorine enhances protistocidal activity but reduces antibacterial potency in certain contexts, highlighting substituent-dependent SAR .
- Synthetic Flexibility : 3,4-difluoroaniline derivatives are versatile intermediates for antimicrobials, antifungals, and CNS-active agents .
Biological Activity
N-(cyclopropylmethyl)-3,4-difluoroaniline is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₉H₁₀F₂N
- Molecular Weight : Approximately 169.19 g/mol
- Structure : The compound features a cyclopropylmethyl group attached to a 3,4-difluoroaniline structure. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that compounds with similar structures may exhibit interactions with protein kinases or other enzymes critical for cellular functions.
Antimicrobial and Anticancer Activity
Research indicates that this compound may possess antimicrobial and anticancer properties. However, detailed studies are still required to validate these hypotheses. The following table summarizes the comparative biological activities of related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Hypothesized | Potential | Further studies needed for validation |
| 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline | Moderate | Significant | Established cytotoxic effects in vitro |
| N-(cyclopropylmethyl)-2,3-difluoroaniline | Low | Minimal | Lacks halogen enhancements |
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
| Step | Description |
|---|---|
| Starting Material | 3,4-Difluoroaniline |
| Cyclopropylmethylation | Introduction of the cyclopropylmethyl group via nucleophilic substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
